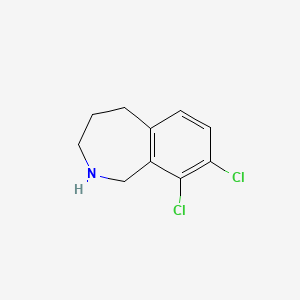

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorobenzylamine with a suitable cyclizing agent to form the benzazepine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzazepines .

科学研究应用

Structure and Composition

- Chemical Formula : C10H11Cl2N

- Molecular Weight : 216.107 g/mol

- IUPAC Name : 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

- CAS Number : Not available

Physical Properties

- State : Solid

- Water Solubility : 0.0515 mg/mL

- LogP : 3.02 (indicating moderate lipophilicity)

Inhibition of Norepinephrine N-Methyltransferase

One of the primary applications of this compound is its role as an inhibitor of norepinephrine N-methyltransferase. This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine and plays a significant role in the regulation of cardiovascular functions and stress responses.

Case Study

A study published in PubMed examined the compound's effects on norepinephrine N-methyltransferase activity in rabbits and rats. The results indicated that this compound effectively inhibited the enzyme's activity, suggesting potential therapeutic applications in managing conditions related to adrenergic signaling disorders .

Potential as a Therapeutic Agent

Given its mechanism of action as an enzyme inhibitor, this compound may have implications in treating various cardiovascular diseases and stress-related disorders. The inhibition of norepinephrine N-methyltransferase could lead to increased levels of norepinephrine and potentially enhance cardiac output and blood pressure regulation.

Binding Affinity Studies

Research indicates varying Ki values for the binding affinity of this compound to its target enzymes:

| Study Reference | Ki (nM) | Target |

|---|---|---|

| A30150 | 280 | Phenylethanolamine N-methyltransferase |

| A30151 | 10 | Phenylethanolamine N-methyltransferase |

| A30155 | 4400 | Phenylethanolamine N-methyltransferase |

These values suggest that while the compound shows promising inhibitory activity against norepinephrine N-methyltransferase, further optimization may be required to enhance its potency for therapeutic use .

Toxicity and Safety Profile

The predicted toxicity profile indicates that this compound is classified as non-carcinogenic with low acute toxicity (LD50 not applicable) based on available data. However, detailed toxicological studies are necessary to establish a comprehensive safety profile before clinical application .

作用机制

The mechanism of action of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may inhibit certain enzymes, leading to altered metabolic processes .

相似化合物的比较

Similar Compounds

8,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-one: Another benzazepine derivative with similar structural features.

2,3,4,5-Tetrahydro-1H-2-benzazepine: A non-chlorinated analog of the compound.

Uniqueness

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine is unique due to the presence of two chlorine atoms at the 8 and 9 positions, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated analogs .

生物活性

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine is a compound belonging to the class of benzazepines, which are characterized by a benzene ring fused to an azepine ring. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of enzymes involved in neurotransmitter metabolism.

- Chemical Formula : C₁₀H₁₁Cl₂N

- Molecular Weight : 216.11 g/mol

- CAS Number : 71274-97-0

- IUPAC Name : this compound

- Structure : The structure features two chlorine atoms at the 8 and 9 positions of the benzazepine framework.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) . This enzyme catalyzes the conversion of norepinephrine to epinephrine in the adrenal glands. Inhibition of PNMT can lead to altered levels of these critical neurotransmitters, influencing cardiovascular and neurological functions.

Binding Affinity Data :

| Target Enzyme | Ki (nM) | Reference |

|---|---|---|

| Phenylethanolamine N-methyltransferase | 10 | A30151 |

| Phenylethanolamine N-methyltransferase | 280 | A30150 |

| Phenylethanolamine N-methyltransferase | 4400 | A30155 |

These values indicate varying degrees of inhibition potency against PNMT, suggesting that further exploration could yield valuable insights into its therapeutic applications.

Pharmacological Studies

Research has demonstrated that this compound exhibits notable effects on muscle contraction and adrenergic receptor modulation. In animal studies involving rabbits and rats, it was observed that administration of this compound resulted in significant alterations in cardiovascular parameters due to its impact on norepinephrine metabolism .

Case Studies and Research Findings

- In Vivo Studies : A comparative study highlighted the effects of this compound on muscle contraction in thoracic aorta samples from rabbits. The results indicated a dose-dependent response where higher concentrations led to reduced muscle contractility due to decreased norepinephrine levels .

- Neurotransmitter Interaction : Another study focused on the interaction between this compound and adrenergic receptors. It was found that it acts as an antagonist at alpha receptors which may have implications for treating conditions associated with excessive adrenergic activity .

- Toxicological Profile : The compound has been assessed for acute toxicity in rats with an LD50 value indicating low acute toxicity levels. However, further studies are necessary to establish chronic exposure effects and environmental impact .

属性

CAS 编号 |

71274-97-0 |

|---|---|

分子式 |

C10H11Cl2N |

分子量 |

216.10 g/mol |

IUPAC 名称 |

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine |

InChI |

InChI=1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8(7)10(9)12/h3-4,13H,1-2,5-6H2 |

InChI 键 |

IADAQXMUWITWNG-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl |

规范 SMILES |

C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride Lilly 134046 LY 134046 LY 134046, hydrochloride LY-134046 LY134046 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。